8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has garnered interest in research due to its potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 366.425 g/mol. It is classified as a purine derivative and is often utilized in medicinal chemistry for its possible therapeutic applications.
The synthesis of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several steps that may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yields and purity of the final product.
The structure of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented as follows:
InChI=1S/C19H22N6O2/c1-11-6-5-7-14(13(11)3)20-8-9-24-12(2)10-25-15-16(21-18(24)25)23(4)19(27)22-17(15)26/h5-7,10,20H,8-9H2,1-4H3,(H,22,26,27)The structural formula indicates the presence of multiple functional groups including dimethoxy substituents and an imidazole ring which are crucial for its biological activity.
The chemical behavior of this compound can be explored through various reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with different properties.
The mechanism of action for 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves interactions with specific biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and inhibition constants would provide deeper insights into its mechanism.
The physical and chemical properties of this compound are essential for understanding its behavior in various environments:
These properties influence how the compound can be used in laboratory settings and potential therapeutic applications.
8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific uses:
Research continues to explore its full potential and elucidate additional applications within medicinal chemistry and related fields.
CAS No.: 540-92-1
CAS No.: 118013-66-4
CAS No.: 73679-07-9
CAS No.:
CAS No.: 18209-75-1
CAS No.: 3672-03-5